(2E)-2-(1,3-benzothiazol-2-yl)-3-(4-ethoxyphenyl)prop-2-enenitrile
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Overview
Description
(2E)-2-(1,3-benzothiazol-2-yl)-3-(4-ethoxyphenyl)prop-2-enenitrile is an organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science. This compound, in particular, has a unique structure that combines a benzothiazole moiety with an ethoxyphenyl group and a nitrile functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(1,3-benzothiazol-2-yl)-3-(4-ethoxyphenyl)prop-2-enenitrile can be achieved through several synthetic routes. One common method involves the condensation of 2-aminobenzothiazole with 4-ethoxybenzaldehyde in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions in a suitable solvent like ethanol or methanol. The resulting intermediate is then subjected to a Knoevenagel condensation with malononitrile to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(1,3-benzothiazol-2-yl)-3-(4-ethoxyphenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the nitrile group to an amine or other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles, and various solvents depending on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
(2E)-2-(1,3-benzothiazol-2-yl)-3-(4-ethoxyphenyl)prop-2-enenitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of (2E)-2-(1,3-benzothiazol-2-yl)-3-(4-ethoxyphenyl)prop-2-enenitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, or DNA, to exert its effects. The benzothiazole moiety is known to bind to certain proteins and enzymes, potentially inhibiting their activity or modulating their function. The nitrile group may also play a role in the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-(1,3-benzothiazol-2-yl)-3-phenylprop-2-enenitrile: Lacks the ethoxy group, which may affect its biological activity and chemical reactivity.
(2E)-2-(1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)prop-2-enenitrile: Contains a methoxy group instead of an ethoxy group, which may influence its solubility and interactions with other molecules.
(2E)-2-(1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)prop-2-enenitrile: Features a chloro group, which can alter its electronic properties and reactivity.
Uniqueness
The presence of the ethoxy group in (2E)-2-(1,3-benzothiazol-2-yl)-3-(4-ethoxyphenyl)prop-2-enenitrile may enhance its solubility in organic solvents and influence its interactions with biological targets. This structural feature can make it a more suitable candidate for certain applications compared to its analogs.
Biological Activity
(2E)-2-(1,3-benzothiazol-2-yl)-3-(4-ethoxyphenyl)prop-2-enenitrile, often referred to as benzothiazole-based compound, has garnered attention due to its potential biological activities, particularly in the fields of oncology and microbiology. This compound possesses a unique molecular structure that contributes to its diverse pharmacological properties.
Molecular Formula : C18H15N3OS
Molecular Weight : 325.39 g/mol
IUPAC Name : this compound
CAS Number : 637748-73-3
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- DNA Intercalation : The benzothiazole moiety can intercalate with DNA, disrupting its function and leading to apoptosis in cancer cells.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cell proliferation, which is crucial for its potential anticancer effects .
Anticancer Activity
Recent studies have highlighted the compound's anticancer properties. In vitro assays using human lung cancer cell lines (A549, HCC827, and NCI-H358) demonstrated significant cytotoxicity:
Cell Line | IC50 (μM) | Assay Type |
---|---|---|
A549 | 6.26 ± 0.33 | 2D Culture |
HCC827 | 6.48 ± 0.11 | 2D Culture |
NCI-H358 | 20.46 ± 8.63 | 3D Culture |
The compound exhibited higher effectiveness in 2D assays compared to 3D assays, indicating its potential as a promising anticancer drug .
Antimicrobial Activity
The compound also shows antimicrobial properties against various bacterial strains. Preliminary tests indicated moderate antibacterial activity against common pathogens, although further studies are needed to quantify these effects accurately .
Study on Antitumor Activity
In a study assessing the antitumor activity of newly synthesized benzothiazole derivatives, compounds similar to this compound were evaluated using MTS cytotoxicity assays. The results indicated that these compounds could effectively inhibit tumor growth through mechanisms involving DNA binding and enzyme inhibition .
Study on Antimicrobial Properties
Another study focused on the antimicrobial efficacy of benzothiazole derivatives revealed that certain structural modifications could enhance their activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The findings suggest that the presence of functional groups significantly influences the biological activity of these compounds .
Properties
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-(4-ethoxyphenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2OS/c1-2-21-15-9-7-13(8-10-15)11-14(12-19)18-20-16-5-3-4-6-17(16)22-18/h3-11H,2H2,1H3/b14-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNKGYQFYUGUEMQ-SDNWHVSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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